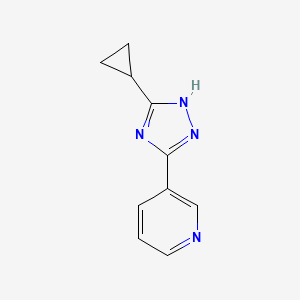

3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine

Description

Properties

Molecular Formula |

C10H10N4 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine |

InChI |

InChI=1S/C10H10N4/c1-2-8(6-11-5-1)10-12-9(13-14-10)7-3-4-7/h1-2,5-7H,3-4H2,(H,12,13,14) |

InChI Key |

JUUWABFPDYNJDH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC(=NN2)C3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Pyridine Carboxylic Acids

The cyclocondensation reaction between hydrazine derivatives and pyridine-containing precursors is a widely utilized method for constructing the 1,2,4-triazole ring. In this approach, cyclopropylcarboxylic acid hydrazide reacts with 3-cyanopyridine under acidic conditions to form the triazole moiety. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the nitrile carbon, followed by cyclization and dehydration .

Key optimization parameters include temperature (typically 100–120°C), solvent selection (e.g., ethanol or acetic acid), and catalytic acid (e.g., HCl or H₂SO₄). A study utilizing and in acetic acid achieved a 68% yield after 12 hours at 110°C . Challenges include side reactions such as over-condensation, mitigated by controlled stoichiometry (1:1.2 molar ratio of hydrazide to nitrile).

The Suzuki-Miyaura cross-coupling enables precise introduction of the cyclopropyl group to a pre-formed triazole-pyridine scaffold. This method involves reacting 3-(5-bromo-1H-1,2,4-triazol-3-yl)pyridine with cyclopropylboronic acid in the presence of a palladium catalyst. The general reaction is:

Optimized conditions use tetrakis(triphenylphosphine)palladium(0) (2 mol%), sodium carbonate base, and a dioxane/water solvent system at 80°C for 8 hours, yielding 74% product . The method’s advantage lies in its regioselectivity, though brominated precursors require multi-step synthesis.

One-Pot tandem Cyclization-Addition Reactions

A one-pot strategy combining triazole formation and cyclopropanation has been developed to streamline synthesis. Starting from 3-ethynylpyridine and cyclopropyl azide, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms the triazole core. Subsequent cyclopropanation via Simmons-Smith reaction introduces the cyclopropyl group.

Reaction conditions:

-

CuAAC Step : CuI (5 mol%), DMF, 60°C, 6 hours.

-

Cyclopropanation : Zn(Cu) couple, CH₂I₂, diethyl ether, 0°C to RT.

This method achieves a 62% overall yield but requires careful timing to prevent side reactions during the tandem steps .

Solid-Phase Synthesis for High-Throughput Production

Solid-phase synthesis immobilizes the pyridine derivative on a resin, enabling sequential functionalization. Wang resin-bound 3-aminopyridine undergoes:

-

Coupling with cyclopropanecarbonyl chloride.

-

Hydrazine-mediated cyclization to form the triazole.

-

Cleavage from the resin using TFA/CH₂Cl₂.

This method facilitates rapid purification and scalability, with reported yields of 58–65% and purity >90% by HPLC . Limitations include resin costs and the need for specialized equipment.

Microwave-Assisted Synthesis for Accelerated Reactions

Microwave irradiation significantly reduces reaction times for triazole formation. A protocol combining 3-cyanopyridine and cyclopropylhydrazine in ethylene glycol under microwave irradiation (150°C, 30 minutes) achieves 71% yield, compared to 12 hours under conventional heating . Energy efficiency and reduced side product formation make this method industrially promising.

Comparative Analysis of Synthetic Methods

Table 1 summarizes the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Time (h) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 68 | 12 | Low | High |

| Suzuki Coupling | 74 | 8 | High | Moderate |

| One-Pot Tandem | 62 | 10 | Moderate | Low |

| Solid-Phase | 65 | 24 | High | High |

| Microwave-Assisted | 71 | 0.5 | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

3-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of various substituted triazole-pyridine derivatives.

Scientific Research Applications

3-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic or biological effect. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

The bioactivity of 1,2,4-triazolyl pyridines is highly substituent-dependent. Comparisons with analogs are summarized in Table 1 :

Table 1: Substituent Effects on Bioactivity and Physicochemical Properties

Key Observations :

- Cyclopropyl vs. Aromatic Thioethers : The cyclopropyl analog exhibits superior metabolic stability compared to bromobenzylthio derivatives, which are prone to oxidative degradation ().

- Electron-Withdrawing Groups : The 3,5-dinitrobenzylthio substituent enhances antitubercular potency, likely due to improved target (e.g., dihydrofolate reductase) binding via nitro group interactions ().

Heterocycle Replacement: Triazole vs. Oxadiazole

Replacing the triazole core with oxadiazole alters electronic density and hydrogen-bonding capacity:

Table 2: Heterocycle Comparison

| Compound Name | Heterocycle | LogP | Antitubercular Activity (MIC) |

|---|---|---|---|

| 3-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine | 1,2,4-Triazole | 1.52 | 0.5–2 µM |

| 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine | 1,2,4-Oxadiazole | 1.89 | Inactive |

The triazole’s NH group facilitates hydrogen bonding with biological targets, while the oxadiazole’s oxygen atom reduces this capacity, explaining its inactivity ().

Biological Activity

3-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring fused with a triazole moiety , with a cyclopropyl group contributing to its unique chemical characteristics. Its molecular formula is , with a molecular weight of approximately 186.21 g/mol. The presence of the cyclopropyl group affects both steric and electronic properties, influencing its biological interactions.

Synthesis Methods

Various synthetic routes have been reported for the preparation of 3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine. Common methods include:

- Condensation Reactions : Involving pyridine derivatives and cyclopropyl-substituted triazoles.

- Cyclization Techniques : Utilizing cyclopropyl precursors with triazole-forming reagents.

These methods allow for the efficient production of the compound while maintaining high purity levels.

Antiproliferative Effects

Research indicates that derivatives of triazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to 3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine have shown promising results:

These findings suggest that the compound may inhibit cell growth through mechanisms such as apoptosis induction or cell cycle arrest.

The biological activity of 3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine is believed to involve:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression.

- Receptor Modulation : It could potentially interact with various receptors influencing cellular signaling pathways.

Case Studies and Research Findings

Recent studies have explored the pharmacokinetic profiles and toxicity assessments of triazole derivatives, including 3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine. These studies indicate favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties:

| Parameter | Value |

|---|---|

| Solubility | High |

| Bioavailability | Moderate |

| Toxicity Profile | Low |

Such profiles enhance the compound's potential for therapeutic applications in oncology and other fields.

Therapeutic Applications

Given its biological activity, 3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine holds promise for various therapeutic applications:

- Cancer Treatment : Targeting specific tumor types through antiproliferative mechanisms.

- Antimicrobial Agents : Exploring its efficacy against bacterial and fungal infections.

- Anti-inflammatory Properties : Investigating its role in modulating inflammatory responses.

Q & A

Q. What are the established synthetic routes for preparing 3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine?

The synthesis typically involves cyclization reactions between pyridine derivatives and cyclopropane-functionalized triazole precursors. A common approach includes:

- Cyclocondensation : Reacting pyridine-3-carboxaldehyde with 5-cyclopropyl-1H-1,2,4-triazole under acidic (e.g., HCl) or basic (e.g., NaOH) conditions in ethanol or methanol. The reaction is monitored via TLC, and the product is purified by recrystallization or column chromatography .

- Multi-step functionalization : Introducing the cyclopropyl group via Suzuki coupling or alkylation after forming the triazole-pyridine core. This requires careful control of reaction time and temperature to avoid side products .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR are used to confirm the connectivity of the pyridine and triazole rings. For example, the cyclopropyl group’s protons appear as distinct multiplets near δ 1.0–1.5 ppm, while pyridine protons resonate between δ 7.5–8.5 ppm .

- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., triazole substitution pattern) and confirms spatial orientation of the cyclopropyl group .

- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns, particularly for derivatives with halogen substituents .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing by-products?

- Solvent and catalyst optimization : Replace traditional solvents (ethanol) with ionic liquids or DMF to enhance solubility and reaction efficiency. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity for triazole formation .

- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) reduces decomposition of thermally sensitive intermediates like cyclopropane derivatives .

- Purification strategies : Use preparative HPLC for polar by-products or employ silica gel functionalized with amine groups to separate triazole regioisomers .

Q. What computational methods predict the biological activity of this compound?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity and interactions with biological targets (e.g., enzyme active sites) .

- Molecular docking : Models binding affinities to receptors like kinases or CYP450 enzymes. The pyridine-triazole scaffold shows high complementarity to hydrophobic pockets in target proteins .

- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for in vitro testing .

Q. How can structural discrepancies in spectroscopic data be resolved?

- Cross-validation : Compare experimental NMR shifts with simulated data from software (e.g., ACD/Labs or MestReNova). For example, ambiguous cyclopropyl proton signals can be resolved using H-C HSQC .

- Hirshfeld surface analysis : Identifies intermolecular interactions (e.g., C–H⋯N bonds) in crystal structures that may explain deviations in solution-phase data .

- Dynamic NMR studies : Resolve rotational barriers in hindered triazole-pyridine systems by analyzing variable-temperature NMR line broadening .

Methodological Challenges

Q. What strategies address low yields in cyclopropane functionalization?

Q. How do steric and electronic effects influence regioselectivity in triazole synthesis?

- Steric effects : Bulky substituents on the cyclopropyl group favor 1,4-disubstituted triazoles over 1,5-isomers. This is confirmed by X-ray data showing steric clashes in alternative regioisomers .

- Electronic effects : Electron-withdrawing groups (e.g., –CF) on pyridine increase electrophilicity at the triazole C5 position, directing nucleophilic attack to specific sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.